![molecular formula C11H11ClN2O B14864212 4-(chloromethyl)-3-methyl-6,7-dihydro-5H-cyclopenta[b]isoxazolo[4,5-e]pyridine](/img/structure/B14864212.png)
4-(chloromethyl)-3-methyl-6,7-dihydro-5H-cyclopenta[b]isoxazolo[4,5-e]pyridine
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Overview
Description
4-(chloromethyl)-3-methyl-6,7-dihydro-5H-cyclopenta[b]isoxazolo[4,5-e]pyridine is a heterocyclic compound that belongs to the class of isoxazolo[4,5-e]pyridines. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry, materials science, and other fields. The unique structure of this compound makes it an interesting target for synthetic chemists and researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(chloromethyl)-3-methyl-6,7-dihydro-5H-cyclopenta[b]isoxazolo[4,5-e]pyridine typically involves the cyclization of appropriately substituted isoxazoles and pyridines. One common method is the intramolecular nucleophilic substitution of a nitro group in 2-chloro-3-nitropyridines, which serves as a key step in the formation of the isoxazolo[4,5-e]pyridine core . This reaction is often carried out under basic conditions, using reagents such as sodium hydride (NaH) in dimethylformamide (DMF).
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply to the industrial production of this compound.
Chemical Reactions Analysis
Types of Reactions
4-(chloromethyl)-3-methyl-6,7-dihydro-5H-cyclopenta[b]isoxazolo[4,5-e]pyridine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the specific functional groups present and the reaction conditions.
Cyclization: The isoxazolo[4,5-e]pyridine core can be formed through cyclization reactions involving appropriately substituted precursors.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydride (NaH) and dimethylformamide (DMF).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield a variety of substituted derivatives, while oxidation and reduction reactions can modify the functional groups present on the compound.
Scientific Research Applications
4-(chloromethyl)-3-methyl-6,7-dihydro-5H-cyclopenta[b]isoxazolo[4,5-e]pyridine has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an antibacterial, anticancer, and antiproliferative agent. It has also been studied for its ability to inhibit cytochrome P450 CYP17, which is involved in the biosynthesis of androgens and estrogen precursors.
Materials Science: Isoxazolo[4,5-e]pyridines are used in the production of high-energy-density compounds and other advanced materials.
Biological Research: The compound’s unique structure and biological activity make it a valuable tool for studying various biochemical pathways and molecular targets.
Mechanism of Action
The mechanism of action of 4-(chloromethyl)-3-methyl-6,7-dihydro-5H-cyclopenta[b]isoxazolo[4,5-e]pyridine involves its interaction with specific molecular targets and pathways. For example, its inhibition of cytochrome P450 CYP17 affects the biosynthesis of androgens and estrogen precursors, which can have significant implications for the treatment of hormone-related diseases . The compound’s antibacterial and anticancer activities are likely due to its ability to interfere with essential cellular processes in bacteria and cancer cells.
Comparison with Similar Compounds
Similar Compounds
Isoxazolo[4,5-b]pyridines: These compounds share a similar core structure but differ in the position of the isoxazole ring relative to the pyridine ring.
Isoxazolo[5,4-b]pyridines: Another class of compounds with a similar core structure but different ring fusion patterns.
Uniqueness
4-(chloromethyl)-3-methyl-6,7-dihydro-5H-cyclopenta[b]isoxazolo[4,5-e]pyridine is unique due to its specific substitution pattern and the presence of the chloromethyl group
Properties
Molecular Formula |
C11H11ClN2O |
---|---|
Molecular Weight |
222.67 g/mol |
IUPAC Name |
8-(chloromethyl)-6-methyl-4-oxa-2,5-diazatricyclo[7.3.0.03,7]dodeca-1(9),2,5,7-tetraene |
InChI |
InChI=1S/C11H11ClN2O/c1-6-10-8(5-12)7-3-2-4-9(7)13-11(10)15-14-6/h2-5H2,1H3 |
InChI Key |
RQBNFGDMJFKNSL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC2=NC3=C(CCC3)C(=C12)CCl |
Origin of Product |
United States |
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